molecular formula C10H15NO3 B12998668 4-(2,2,2-Trimethoxyethyl)pyridine

4-(2,2,2-Trimethoxyethyl)pyridine

Cat. No.: B12998668
M. Wt: 197.23 g/mol
InChI Key: WSQKLQHCNVSHNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,2,2-Trimethoxyethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a 2,2,2-trimethoxyethyl group at the 4-position Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,2-Trimethoxyethyl)pyridine can be achieved through several methods. One common approach involves the alkylation of pyridine with 2,2,2-trimethoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Another method involves the use of Grignard reagents. For instance, 2,2,2-trimethoxyethylmagnesium bromide can be reacted with pyridine to form the desired product. This reaction is usually carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the production while maintaining product purity. Catalysts and optimized reaction parameters are often employed to improve the overall yield and reduce by-products.

Chemical Reactions Analysis

Types of Reactions

4-(2,2,2-Trimethoxyethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyl or carboxyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the pyridine ring into a piperidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom. Common reagents include halogens, alkyl halides, and sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide or carboxylic acid derivatives.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

4-(2,2,2-Trimethoxyethyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds. It can serve as a ligand in coordination chemistry and catalysis.

    Biology: Potential use in the development of bioactive molecules and pharmaceuticals. Pyridine derivatives are known for their antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of agrochemicals, dyes, and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trimethoxyethyl)pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The trimethoxyethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

In catalysis, the pyridine ring can coordinate with metal centers, acting as a ligand and influencing the reactivity of the metal complex. This coordination can alter the electronic properties of the metal, enhancing its catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    4-(2,2,2-Trifluoroethoxy)pyridine: Similar structure but with a trifluoroethoxy group instead of a trimethoxyethyl group. This substitution can significantly alter the compound’s reactivity and properties.

    2,2,2-Trimethoxyethylbenzene: A benzene derivative with a trimethoxyethyl group. While it shares the same substituent, the aromatic ring’s properties differ from those of pyridine.

    4-(2,2,2-Trichloroethyl)pyridine:

Uniqueness

4-(2,2,2-Trimethoxyethyl)pyridine is unique due to the presence of the trimethoxyethyl group, which can enhance its solubility and reactivity. The combination of the pyridine ring and the trimethoxyethyl group provides a versatile scaffold for further functionalization and application in various fields.

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

4-(2,2,2-trimethoxyethyl)pyridine

InChI

InChI=1S/C10H15NO3/c1-12-10(13-2,14-3)8-9-4-6-11-7-5-9/h4-7H,8H2,1-3H3

InChI Key

WSQKLQHCNVSHNL-UHFFFAOYSA-N

Canonical SMILES

COC(CC1=CC=NC=C1)(OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.